molecular formula C30H36N4O B2497718 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 922118-68-1

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No. B2497718
CAS RN: 922118-68-1
M. Wt: 468.645
InChI Key: PBIOZJUIHDMLFL-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C30H36N4O and its molecular weight is 468.645. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

Research has shown that fluoroquinolone-based compounds, including those structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, exhibit significant antimicrobial and antibacterial activities. For instance, synthesized compounds from the fluoroquinolone family have been tested for their antifungal and antibacterial properties, showing effectiveness against various microorganisms (Patel & Patel, 2010).

Anti-inflammatory and Immunomodulatory Effects

Derivatives of quinoline, such as gatifloxacin analogs, have been identified to exhibit potent anti-inflammatory effects, significantly affecting the oxidative burst activity of phagocytes and inhibiting T-cell proliferation. These findings suggest potential applications in the development of anti-inflammatory agents with immunomodulatory capabilities (Sultana et al., 2013).

Antidepressant Properties

Compounds related to this compound have been evaluated for their potential as antidepressants. Specifically, analogs acting as 5-HT3 receptor antagonists have shown promising results in preclinical models, offering a basis for the development of novel antidepressant therapies (Mahesh et al., 2011).

Anticonvulsant Activity

Quinazolinone derivatives, structurally related to the queried compound, have been synthesized and evaluated for their anticonvulsant activity. This research suggests the potential of such compounds in developing new anticonvulsant medications, with some derivatives showing superior activities compared to reference drugs (Noureldin et al., 2017).

Synthesis and Characterization for Material Applications

The compound and its analogs have been explored for applications beyond pharmacology, including material science. For instance, studies on 8-hydroxyquinoline analogs have assessed their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating significant protective effects and suggesting applications in material preservation and engineering (About et al., 2020).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O/c1-32-17-19-34(20-18-32)29(27-14-15-28-26(21-27)9-6-16-33(28)2)22-31-30(35)25-12-10-24(11-13-25)23-7-4-3-5-8-23/h3-5,7-8,10-15,21,29H,6,9,16-20,22H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIOZJUIHDMLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC5=C(C=C4)N(CCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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